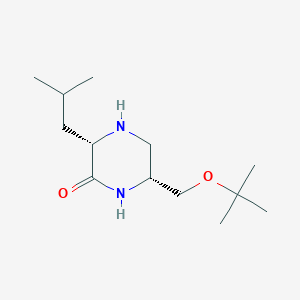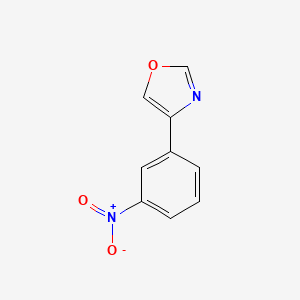
5-amino-1H-imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1H-imidazole-2-carbaldehyde: is a heterocyclic organic compound that features an imidazole ring with an amino group at the 5-position and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aldehyde under acidic or basic conditions to form the imidazole ring. The reaction conditions can vary, but mild conditions are often preferred to ensure the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-amino-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the amino group under appropriate conditions.
Major Products:
Oxidation: 5-amino-1H-imidazole-2-carboxylic acid.
Reduction: 5-amino-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-amino-1H-imidazole-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. Its structural similarity to certain biomolecules makes it a useful tool in biochemical studies .
Medicine: Its ability to form stable complexes with metal ions can be exploited in the development of metal-based drugs .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism of action of 5-amino-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the enzyme-inhibitor complex .
Comparación Con Compuestos Similares
- 1H-imidazole-2-carbaldehyde
- 2-imidazolecarboxaldehyde
- 4-imidazolecarboxaldehyde
Comparison: 5-amino-1H-imidazole-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the imidazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 1H-imidazole-2-carbaldehyde lacks the amino group, limiting its reactivity in certain substitution reactions. Similarly, 2-imidazolecarboxaldehyde and 4-imidazolecarboxaldehyde have different substitution patterns, which can affect their chemical behavior and applications .
Propiedades
Fórmula molecular |
C4H5N3O |
|---|---|
Peso molecular |
111.10 g/mol |
Nombre IUPAC |
5-amino-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C4H5N3O/c5-3-1-6-4(2-8)7-3/h1-2H,5H2,(H,6,7) |
Clave InChI |
YVPXVSCHGNTHAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=N1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)




amine](/img/structure/B11925299.png)



